1-(3-Chlorophenyl)butane-2,3-dione
Description
Contextualization of the Butane-2,3-dione Core in Contemporary Chemical Research
The butane-2,3-dione functional group, also known as diacetyl, is a prominent structural motif in organic chemistry. nih.govgoogle.com It is a key component in various synthetic transformations and is found in a range of natural products. nih.gov The vicinal dicarbonyl arrangement imparts unique reactivity, making it a valuable precursor for the synthesis of diverse heterocyclic compounds through condensation reactions with dinucleophiles. nih.gov Furthermore, the butane-2,3-dione core has been identified as a key contributor to certain natural aromas and malodors. Its presence in food products and as a metabolic byproduct in microorganisms underscores its biochemical relevance. nih.gov The study of butane-2,3-dione and its derivatives continues to be an active area of research, with investigations into new synthetic methodologies and applications. researchgate.netresearchgate.net
Significance of Halogenated Phenyl Moieties in Molecular Design
The incorporation of halogen atoms, particularly on phenyl rings, is a widely employed strategy in medicinal chemistry and materials science. Halogenation can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The introduction of a chlorine atom, for instance, can alter the electronic nature of the phenyl ring through inductive effects and can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition. documentsdelivered.comrsc.org This strategic placement of halogens allows for the fine-tuning of molecular properties to achieve desired biological activities or material characteristics.
Research Landscape of 1-(3-Chlorophenyl)butane-2,3-dione and Closely Related Diketone Analogues
The research landscape for this compound itself is relatively sparse in publicly accessible literature. However, significant research exists for its isomers, 1-(2-Chlorophenyl)butane-1,3-dione (B1354927) and 1-(4-Chlorophenyl)butane-1,3-dione, and other aryl diketones. nih.gov These studies provide valuable insights into the synthesis, reactivity, and potential applications of this class of compounds. For instance, related α-diketones are known to be versatile building blocks in organic synthesis. nih.gov The investigation of closely related analogues suggests that this compound likely serves as a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic structures.
Scope and Objectives of the Academic Research Outline
This article aims to provide a comprehensive overview of the chemical compound this compound. The primary objectives are to:
Detail the known and predicted chemical and physical properties of the compound.
Explore potential synthetic routes based on established methods for analogous diketones.
Discuss the expected reactivity of the dicarbonyl functional group.
Present a comparative analysis with its 2-chloro and 4-chloro isomers.
Compile a list of all chemical compounds mentioned for easy reference.
This research outline will rely on available data from chemical suppliers, public databases, and the broader scientific literature on aryl diketones to construct a scientifically accurate and informative resource.
Chemical and Physical Properties
The specific experimental data for this compound is not extensively reported. However, its properties can be predicted and compared with its commercially available isomers.
Table 1: Physicochemical Properties of Chlorophenylbutanedione Isomers
| Property | 1-(2-Chlorophenyl)butane-1,3-dione nih.gov | 1-(3-Chlorophenyl)butane-1,3-dione (Predicted) | 1-(4-Chlorophenyl)butane-1,3-dione |
| CAS Number | 56464-74-5 | 128486-09-9 | 6302-55-2 |
| Molecular Formula | C₁₀H₉ClO₂ | C₁₀H₉ClO₂ | C₁₀H₉ClO₂ |
| Molecular Weight | 196.63 g/mol | 196.63 g/mol | 196.63 g/mol |
| Appearance | Solid | Solid | Solid |
| XLogP3 | 1.9 | ~2.1 | 2.1 |
Synthesis and Reactivity
While a specific, detailed synthesis for this compound is not widely published, general methods for the synthesis of aryl diketones can be applied. A common approach involves the Claisen condensation of an appropriate ester with a ketone. For instance, the reaction of ethyl 3-chlorobenzoate (B1228886) with acetone, followed by oxidation, would be a plausible route.
The reactivity of this compound is dictated by its α-diketone functionality. This moiety is susceptible to a variety of chemical transformations:
Condensation Reactions: The vicinal carbonyl groups readily react with binucleophiles, such as diamines and hydrazines, to form a wide range of heterocyclic compounds like quinoxalines and pyrazoles. nih.gov
Reduction: The carbonyl groups can be selectively or fully reduced to yield diols or hydroxyketones.
Enolate Chemistry: The presence of α-protons allows for the formation of enolates, which can participate in various carbon-carbon bond-forming reactions.
Research Findings and Comparative Analysis
Research on related aryl diketones has highlighted their potential in various fields. For example, certain diketone derivatives have been investigated for their biological activities. The position of the chloro substituent on the phenyl ring is expected to influence the electronic properties and, consequently, the reactivity and biological profile of the molecule.
Compared to its 2-chloro and 4-chloro isomers, the 3-chloro position in this compound will exert a different electronic influence on the aromatic ring and the adjacent carbonyl group. This can affect the pKa of the enol form and the susceptibility of the carbonyl carbons to nucleophilic attack.
Structure
3D Structure
Properties
Molecular Formula |
C10H9ClO2 |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
1-(3-chlorophenyl)butane-2,3-dione |
InChI |
InChI=1S/C10H9ClO2/c1-7(12)10(13)6-8-3-2-4-9(11)5-8/h2-5H,6H2,1H3 |
InChI Key |
VXUMIUZLZTYYFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)CC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Chlorophenyl Butane 2,3 Dione and Analogous Diketones
Regioselective Synthesis Approaches for Chlorophenyl-Substituted Diketones
Achieving the correct placement of the chloro-substituent on the phenyl ring is critical for the synthesis of 1-(3-Chlorophenyl)butane-2,3-dione. This requires regioselective control. The synthesis of related compounds, such as 1-(4-chlorophenyl)-4,4,4-trifluoro-1,3-butanedione, demonstrates a viable approach. This synthesis was accomplished via a Claisen condensation between 4'-chloroacetophenone (B41964) and ethyl trifluoroacetate, yielding the desired chlorophenyl-substituted diketone with 86% efficiency. chemicalbook.com This highlights how the starting chloro-substituted ketone dictates the final position of the halogen on the product.
Similarly, o-chlorophenylcyclopentyl ketone can be prepared by reacting o-chlorobenzonitrile with cyclopentylmagnesium chloride. google.com The challenge of regioselectivity is a known issue in diketone chemistry; for example, the Knorr reaction between substituted hydrazines and 1,3-diketones often results in a mixture of regioisomers. mdpi.com Therefore, synthetic strategies that begin with an appropriately substituted phenyl precursor, such as 3-chloroacetophenone, are essential for unambiguously synthesizing the desired 3-chlorophenyl isomer.
Functionalization and Derivatization Strategies
Functionalization of a pre-formed diketone scaffold is an alternative synthetic route. This involves adding the desired chloro-substituent to a precursor molecule.
The introduction of a chlorine atom onto the phenyl ring of a precursor like 1-phenylbutane-2,3-dione (B12655830) can be achieved through electrophilic aromatic substitution. In this type of reaction, the benzene (B151609) ring acts as a nucleophile and attacks an electrophilic halogen. youtube.com For chlorination, this typically requires molecular chlorine (Cl₂) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). youtube.com
The catalyst polarizes the Cl-Cl bond, creating a potent electrophile that is then attacked by the aromatic ring, forming a resonance-stabilized carbocation intermediate (an arenium ion). youtube.com The existing acyl group on the phenyl ring of the precursor is a deactivating, meta-directing group. Therefore, the incoming chlorine atom would be directed to the meta-position (carbon-3), leading to the desired this compound. More modern approaches also include mechanochemical halogenation using N-halosuccinimides, which can offer advantages in terms of sustainability and reaction efficiency. beilstein-journals.org
| Reaction Type | Reagent(s) | Catalyst/Conditions | Key Feature |
| Electrophilic Aromatic Chlorination | Cl₂ | AlCl₃ or FeCl₃ | Classic method for chlorinating benzene rings. youtube.com |
| Electrophilic Aromatic Bromination | Br₂ | FeBr₃ | Analogous reaction for bromination. youtube.com |
| Mechanochemical Halogenation | N-halosuccinimides (NCS, NBS) | Ball mill, optional Pd(II) catalyst | Environmentally friendly solid-state method. beilstein-journals.org |
| Alkene Halogenation | Br₂ or Cl₂ | Inert solvent (e.g., CCl₄) | Adds two halogen atoms across a double bond via an anti-addition mechanism. youtube.com |
Nitrosation and Hydroxyimino Derivative Formation
The synthesis of α-diketones, such as this compound, can be effectively achieved through the nitrosation of a ketone at the α-carbon position. This method typically involves the reaction of a ketone with a nitrosating agent, leading to an α-hydroxyimino ketone (an oxime), which can then be hydrolyzed to the desired 1,2-dione.
The process hinges on the reaction of the enol or enolate form of the ketone with a nitrosating species. rsc.org For simple ketones, studies have shown that the reaction rate can be limited by the enolization step, especially in the presence of nucleophiles like chloride or bromide ions. rsc.orgpsu.edu The reaction is often first-order in ketone concentration and hydrogen ion concentration but zero-order with respect to the nitrous acid, confirming that the formation of the enol is the rate-determining step under these conditions. rsc.orgpsu.edu
Various nitrosating agents can be employed, including nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), alkyl nitrites, and nitrosyl halides like nitrosyl chloride (NOCl). psu.edugoogle.com The choice of agent can influence the reaction conditions and outcomes. For instance, the use of NOCl offers a pathway that can be operated at a wide range of temperatures, from -15°C to +50°C, and can be adapted for continuous industrial processes. google.com To prevent side reactions caused by the formation of hydrochloric acid, a neutralizing agent like calcium carbonate is often added to the reaction mixture. google.com
A common procedure involves the following steps:
Enol/Enolate Formation: The starting ketone is treated with an acid or base to generate the reactive enol or enolate intermediate.
Nitrosation: The intermediate reacts with the nitrosating agent (e.g., nitrous acid, NOCl) to form an α-nitroso ketone.
Tautomerization: The α-nitroso ketone rapidly tautomerizes to the more stable α-hydroxyimino ketone (oxime).
Hydrolysis: The resulting oxime is then hydrolyzed, typically under acidic conditions, to yield the final α-diketone.
A patented process describes the nitrosation of ketones by passing nitric oxide and air through the ketonic compound in the presence of catalytic amounts of hydrochloric acid. google.com This method is highlighted as a safe and economical route for producing oximes, which are direct precursors to diketones like diacetyl (butane-2,3-dione). google.com
Table 1: Comparison of Nitrosation Methods for Ketones
| Feature | Method 1: Nitrous Acid | Method 2: Nitrosyl Chloride (NOCl) | Method 3: Nitric Oxide/Air |
|---|---|---|---|
| Nitrosating Agent | Generated in situ from NaNO₂ and acid | Nitrosyl Chloride | Nitric Oxide (NO) and Air |
| Key Advantage | Common and accessible reagents | Can be used in continuous processes; wide temperature range google.com | Safe and economical for industrial scale google.com |
| Typical Conditions | Aqueous acidic medium rsc.org | Presence of a neutralizing agent (e.g., CaCO₃) google.com | Catalytic amounts of HCl, 0°C to 50°C google.com |
| Intermediate | α-Hydroxyimino ketone (oxime) | α-Hydroxyimino ketone (oxime) | α-Hydroxyimino ketone (oxime) |
| Rate-Limiting Step | Often enolisation of the ketone rsc.orgpsu.edu | Reaction rate can be high google.com | Not specified, but designed for efficiency google.com |
Multicomponent Reactions Incorporating Butanedione Moieties
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. nih.govnih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, analogous diketones and butanedione moieties can be incorporated into complex structures using MCR strategies.
Diketones are valuable building blocks in MCRs due to their dual carbonyl functionality. They can participate in a variety of well-known named reactions that form the basis of many MCRs.
Examples of Relevant Multicomponent Reactions:
Diels-Alder Reactions: In one approach, cyclic 1,3-diones can act as dienophiles. For instance, a copper-catalyzed four-component reaction between 2-methylindole, aromatic aldehydes, and a cyclic 1,3-dione (acting as a dienophile after Knoevenagel condensation with another aldehyde) can produce complex spirotetrahydrocarbazoles. beilstein-journals.org This demonstrates how a diketone-containing fragment can be integrated into a larger scaffold in a one-pot process.
Pfitzinger-type Reactions: While not a classic MCR, this reaction involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group (like a 1,3-diketone) to form substituted quinoline-4-carboxylic acids, showcasing the utility of diketones in building heterocyclic systems.
Ugi and Passerini Reactions: These isocyanide-based MCRs are exceptionally powerful for creating molecular diversity. nih.gov Although they typically involve aldehydes/ketones, carboxylic acids, amines, and isocyanides, modifications or subsequent reactions could involve diketone functionalities to build even more complex architectures. nih.govyoutube.com
A one-pot approach for synthesizing furan-2(5H)-one derivatives involves a telescoped multicomponent reaction of an indole, an arylglyoxal (a type of 1,2-diketone), and Meldrum's acid. researchgate.net This highlights how diketone structures are key starting materials in efficient, atom-economical synthetic strategies.
The primary advantage of using MCRs lies in their step economy, reduction of waste by avoiding the isolation of intermediates, and the ability to rapidly generate libraries of complex molecules from simple, readily available building blocks. nih.govnih.gov
Table 2: Role of Diketones in Multicomponent Reactions
| Reaction Type | Role of Diketone/Butanedione Moiety | Reactants | Product Class |
|---|---|---|---|
| Diels-Alder Type | Acts as a dienophile precursor beilstein-journals.org | Indole, Aldehyde, Cyclic 1,3-Dione | Spirotetrahydrocarbazoles beilstein-journals.org |
| Furanone Synthesis | Key 1,2-dicarbonyl starting material researchgate.net | Indole, Arylglyoxal, Meldrum's acid | Furan-2(5H)-ones researchgate.net |
| Hantzsch Dihydropyridine Synthesis | β-ketoester (related to diketone) is a classic component | Aldehyde, Ammonia (B1221849), 2 equiv. β-ketoester | Dihydropyridines |
| Ugi/Passerini Reactions | Can be a component or used to derivatize products nih.gov | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Bis-amides / α-acyloxyamides nih.gov |
Process Optimization and Scalability Considerations in Synthetic Chemistry
The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful optimization of multiple parameters to ensure efficiency, safety, cost-effectiveness, and product quality. vichemchemie.com For the synthesis of a fine chemical like this compound, these considerations are paramount.
Key Optimization Parameters:
Reaction Conditions: Optimizing temperature, pressure, and reaction time is crucial. For instance, in Claisen condensations used to produce 1,3-diketones, adjusting the temperature from room temperature to 60°C can significantly impact conversion rates. nih.gov Similarly, selecting the optimal solvent is critical; changing from a less suitable solvent to one like tetrahydrofuran (B95107) (THF) can dramatically improve yield. nih.gov
Reagents and Catalysts: The choice and stoichiometry of reagents affect both yield and cost. Using a more effective base, such as NaH instead of sodium alkoxides, can lead to better control and higher yields in condensation reactions. nih.gov In catalytic processes, minimizing the catalyst loading without sacrificing efficiency is a primary goal.
Work-up and Purification: Simplifying the work-up procedure reduces time, solvent use, and waste generation. For aqueous reactions, simpler work-ups are a noted advantage. rsc.org The method of purification must be scalable, moving from chromatography for small batches to crystallization or distillation for larger quantities.
Atom Economy and E-Factor: Green chemistry principles are increasingly important. Process optimization aims to maximize the incorporation of starting material atoms into the final product (high atom economy) and minimize the amount of waste generated per kilogram of product (low E-factor). nih.gov Multicomponent reactions are inherently advantageous in this regard. nih.gov
Scalability: Scaling up a reaction from milligrams to grams or kilograms is not always linear. vichemchemie.comnih.gov A process that works well on a small scale may face challenges such as heat transfer issues, mixing inefficiencies, or altered reaction kinetics on a larger scale. For example, a reaction that was scaled up to the gram scale for a difluorinated diketone successfully yielded the product in 90% yield, demonstrating the practical application of the optimized method. nih.gov Similarly, a green synthesis of 1,5-diketones was successfully scaled up to a 13.9-gram scale, with the added benefit that the aqueous potassium hydroxide (B78521) catalyst could be reused for multiple cycles. rsc.org These examples underscore the importance of robust process development to ensure a synthesis is viable for larger-scale production. vichemchemie.com
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis, providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A hypothetical ¹H NMR spectrum of 1-(3-Chlorophenyl)butane-2,3-dione would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 3-chlorophenyl ring would likely appear as a complex multiplet pattern in the downfield region of the spectrum. The protons of the butyl chain would also exhibit characteristic chemical shifts and coupling patterns, which would be invaluable for confirming the structure. However, no experimental ¹H NMR data for this specific compound has been reported.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similarly, a ¹³C NMR spectrum would provide critical information by identifying all unique carbon atoms in the molecule. The carbonyl carbons of the dione (B5365651) functionality would be expected to resonate at a significantly downfield chemical shift. The carbons of the aromatic ring and the butyl chain would also have characteristic resonances. The absence of published ¹³C NMR data prevents a detailed analysis.
Advanced Two-Dimensional NMR Techniques
Advanced 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Multiple Quantum Coherence (HMQC) are powerful tools for establishing long-range and direct correlations between protons and carbons, respectively. These experiments are instrumental in piecing together the molecular framework. For this compound, these techniques would definitively link the chlorophenyl ring to the butane-2,3-dione moiety. Unfortunately, no such studies have been documented.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing information about functional groups and molecular symmetry.
Fourier Transform Infrared (FT-IR) Spectroscopy
An FT-IR spectrum of this compound would be expected to show strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. The exact positions of these bands could offer insights into the conformational arrangement of the dione. Additionally, characteristic vibrations for the carbon-chlorine (C-Cl) bond and the aromatic ring would be anticipated. Without experimental data, a precise analysis is not possible.
Raman Spectroscopy
Raman spectroscopy, which is sensitive to non-polar bonds and molecular symmetry, would complement FT-IR data. It would be particularly useful for analyzing the vibrations of the carbon-carbon backbone and the aromatic ring. The lack of published Raman spectra for this compound means that a comprehensive vibrational analysis cannot be performed.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry of 1-(3-chlorophenyl)propane-1,2-dione, a related compound, shows a molecular weight of 182.60 g/mol . nih.gov The fragmentation of similar chlorinated aromatic compounds often involves the loss of the chlorine atom or cleavage at the bonds adjacent to the carbonyl groups. For instance, in the mass spectrum of 2-chlorobutane, fragmentation readily occurs with the loss of the chlorine atom. docbrown.info The presence of chlorine isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio, would be expected to produce characteristic M+2 peaks for fragments containing a chlorine atom. docbrown.info
A typical fragmentation pattern for this compound would likely involve initial ionization to form the molecular ion [C₁₀H₉ClO₂]⁺•. Subsequent fragmentation could proceed via several pathways:
α-Cleavage: Breakage of the C-C bond between the two carbonyl groups could yield a [C₇H₄ClO]⁺ ion and a CH₃CO• radical, or a [CH₃CO]⁺ ion and a [C₇H₄ClO]• radical. The acylium ion [CH₃CO]⁺ is commonly observed at m/z 43 in the mass spectra of compounds containing an acetyl group. libretexts.org
Cleavage of the Chlorophenyl Group: Fragmentation could also occur with the loss of the chlorophenyl group or parts of it. For example, loss of a chlorine radical would result in a [C₁₀H₉O₂]⁺ ion.
Rearrangement Reactions: Rearrangement reactions, such as the loss of neutral molecules like CO, are also possible.
The resulting mass spectrum would be a complex pattern of these and other fragment ions, with the relative intensities of the peaks providing information about the stability of the different ions and the favored fragmentation pathways.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of α-diketones, such as this compound, is characterized by electronic transitions within the molecule. rsc.org Generally, these compounds exhibit absorption bands in the UV region. For example, studies on other diketones show absorption bands in the range of 246-262 nm. nih.gov The presence of a chromophoric α-dicarbonyl group and the substituted aromatic ring will influence the electronic absorption spectrum.
The expected electronic transitions for this compound would include:
π → π transitions:* These transitions, typically of high intensity, arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and the dicarbonyl system.
n → π transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the carbonyl groups) to a π* antibonding orbital. These are generally of lower intensity compared to π → π* transitions.
The solvent can influence the position and intensity of these absorption bands. Theoretical modeling using methods like Density Functional Theory (DFT) can be employed to predict and interpret the electronic absorption spectra of such molecules. nih.gov
Circular Dichroism (CD) and Steady-State Fluorescence Studies
Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. While this compound itself is not chiral, if it were to be placed in a chiral environment or if a chiral center were introduced into the molecule, it could exhibit a CD spectrum. For instance, (1R)-Bornane-2,3-dione shows a distinct CD spectrum. scilit.com The CD spectrum provides information about the three-dimensional structure of the molecule.
Steady-state fluorescence spectroscopy can provide insights into the excited state properties of the molecule. Following absorption of UV light, the molecule can relax to the ground state by emitting a photon (fluorescence). The fluorescence spectrum is typically a mirror image of the absorption spectrum. Recent studies on certain 1,2-diketones have shown that they can exhibit highly efficient room-temperature phosphorescence (RTP) with high color purity. rsc.org This suggests that intersystem crossing from the singlet excited state to a triplet excited state can be a significant deactivation pathway for some diketones.
X-ray Crystallography for Solid-State Molecular Architecture and Polymorphism
Similar to what has been observed in other 1,5-dione derivatives, the molecular structure of this compound in the solid state is expected to be non-planar. researchgate.net The planarity of the molecule and the dihedral angles between the phenyl ring and the dione moiety would be of particular interest. Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility and could be investigated by growing crystals under different conditions.
| Compound | Crystal System | Space Group | Unit Cell Parameters |
| 1,4-Bis(4-chlorophenyl)butane-1,4-dione nih.govresearchgate.net | Monoclinic | P2₁/c | a = 10.3663(2) Å, b = 5.2532(1) Å, c = 26.1125(6) Å, β = 95.272(2)° |
Investigations into Keto-Enol Tautomerism and Conformational Dynamics
1,3-Dicarbonyl compounds, including this compound, can exist in equilibrium between the diketo form and one or more enol tautomers. nih.govmasterorganicchemistry.com This keto-enol tautomerism is a fundamental concept in organic chemistry and can be investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govruc.dknih.gov
For this compound, two primary enol forms are possible. The equilibrium between the diketo and enol forms is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the phenyl ring. nih.govmasterorganicchemistry.com The presence of the electron-withdrawing chloro group on the phenyl ring can affect the acidity of the α-protons and thus the position of the tautomeric equilibrium. echemi.com In many cases, the enol form is stabilized by the formation of an intramolecular hydrogen bond, creating a six-membered ring. nih.govechemi.comstackexchange.com
Reactivity and Chemical Transformations
Fundamental Reactivity of the Butane-2,3-dione System
The chemical behavior of 1-(3-chlorophenyl)butane-2,3-dione is dictated by the interplay of its constituent functional groups: the butane-2,3-dione core and the substituted phenyl ring.
The butane-2,3-dione moiety possesses two types of reactive sites: the acidic protons on the carbon atoms adjacent to the carbonyl groups (α-carbons) and the electrophilic carbonyl carbons themselves.
The presence of two electron-withdrawing carbonyl groups increases the acidity of the α-hydrogens, facilitating their removal by a base to form a stabilized enolate intermediate. fiveable.me This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. The phenyl group attached to one of the carbonyl carbons further enhances the acidity of the adjacent α-hydrogen and provides resonance stabilization to the resulting enolate. fiveable.me
The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. The 3-chloro substituent on the phenyl ring, being electron-withdrawing, can influence the reactivity of the adjacent carbonyl group.
Two potential enol tautomers can be formed from 1-phenylbutane-1,3-dione. stackexchange.com The enol form where the double bond is in conjugation with the phenyl ring is generally more stable due to extended conjugation. stackexchange.com This stability is further enhanced by intramolecular hydrogen bonding. stackexchange.com
The chlorine atom on the phenyl ring of this compound can undergo various substitution reactions. These reactions typically involve nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. The nature of the substituent and the reaction conditions determine the feasibility and outcome of these transformations.
Cyclization and Heterocyclic Ring Formation Reactions
This compound is a valuable precursor for the synthesis of a wide range of heterocyclic compounds. The dicarbonyl functionality allows for condensation reactions with various dinucleophiles to form five- and six-membered rings.
The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) or its derivatives is a classical and efficient method for the preparation of pyrazoles. youtube.comgoogle.com This reaction, often referred to as the Knorr pyrazole (B372694) synthesis, proceeds through the formation of an imine followed by an enamine, which then cyclizes to form the aromatic pyrazole ring. youtube.com The reaction is typically carried out in an acidic medium. google.com
Pyrazolines, which are dihydrogenated derivatives of pyrazoles, can also be synthesized from α,β-unsaturated ketones (chalcones) and hydrazines. rsc.orgresearchgate.net Chalcones can be prepared through the condensation of an acetophenone (B1666503) with a benzaldehyde. The subsequent reaction with a hydrazine derivative in a suitable solvent like DMF leads to the formation of the pyrazoline ring. rsc.org Multicomponent reactions involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303) are also employed for the synthesis of complex pyrazole derivatives like pyranopyrazoles. nih.govnih.gov
Table 1: Synthesis of Pyrazole and Pyrazoline Derivatives
| Starting Materials | Reagents | Product | Reference |
|---|---|---|---|
| 1,3-Dicarbonyl compound | Hydrazine | Pyrazole | youtube.comgoogle.com |
| Chalcone | Hydrazine | Pyrazoline | rsc.orgresearchgate.net |
Thiazoles are five-membered aromatic heterocyclic compounds containing sulfur and nitrogen atoms. A common method for their synthesis is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide. youtube.com The reaction proceeds via an initial S-nucleophilic attack of the thioamide on the α-halocarbonyl, followed by cyclization and dehydration. youtube.com Thioamides can be conveniently prepared from the corresponding amides using reagents like Lawesson's reagent. organic-chemistry.org
Pyrazoline derivatives containing a carbothioamide group can be converted to their corresponding thiazole derivatives by reacting them with an α-haloketone, such as 4-bromophenacyl bromide, in ethanol (B145695). researchgate.net
Table 2: Synthesis of Thiazole Derivatives
| Starting Materials | Reagents | Product | Reference |
|---|---|---|---|
| α-Halocarbonyl compound | Thioamide | Thiazole | youtube.com |
The Paal-Knorr synthesis is a powerful method for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgyoutube.com
Furan Synthesis: The acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds leads to the formation of furans. organic-chemistry.org This reaction is versatile, and a wide range of substituted furans can be prepared using this method. wikipedia.orgorganic-chemistry.org
Pyrrole (B145914) Synthesis: The condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) under neutral or weakly acidic conditions yields pyrroles. organic-chemistry.org The use of strongly acidic conditions can lead to the formation of furans as the main product. organic-chemistry.org The reaction mechanism involves the formation of a hemiaminal, which then cyclizes and dehydrates to form the pyrrole ring. organic-chemistry.org
Table 3: Paal-Knorr Synthesis of Furans and Pyrroles
| Starting Material | Reagent/Catalyst | Product | Reference |
|---|---|---|---|
| 1,4-Dicarbonyl compound | Acid catalyst | Furan | wikipedia.orgorganic-chemistry.org |
Oxidation and Reduction Reactions of the Diketone Moiety
The reactivity of this compound is largely dictated by the presence of the α-diketone (or 1,2-diketone) functional group. This moiety provides two adjacent electrophilic centers, which are susceptible to both reduction and oxidation under appropriate conditions.
Reduction Reactions:
The reduction of the diketone can proceed in a stepwise manner to yield α-hydroxy ketones (acyloins) or can be taken further to produce the corresponding 1,2-diol. The choice of reducing agent is critical in determining the final product.
Partial Reduction to α-Hydroxy Ketones: Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄) under controlled conditions, can selectively reduce one of the two carbonyl groups. This reaction would theoretically yield a mixture of two isomeric acyloins: 1-(3-chlorophenyl)-2-hydroxybutan-3-one and 1-(3-chlorophenyl)-3-hydroxybutan-2-one.
Complete Reduction to 1,2-Diol: More powerful reducing agents, like lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (e.g., using H₂ gas with a palladium or platinum catalyst) would typically reduce both carbonyl functionalities. This exhaustive reduction leads to the formation of 1-(3-chlorophenyl)butane-2,3-diol.
The table below summarizes the expected products from the reduction of this compound.
| Reagent | Product(s) | Reaction Type |
| Sodium Borohydride (NaBH₄) | 1-(3-chlorophenyl)-2-hydroxybutan-3-one / 1-(3-chlorophenyl)-3-hydroxybutan-2-one | Partial Reduction |
| Lithium Aluminum Hydride (LiAlH₄) | 1-(3-chlorophenyl)butane-2,3-diol | Complete Reduction |
| Catalytic Hydrogenation (H₂/Pd) | 1-(3-chlorophenyl)butane-2,3-diol | Complete Reduction |
Oxidation Reactions:
The bond between the two carbonyl carbons is susceptible to oxidative cleavage. Strong oxidizing agents can break this C-C bond, resulting in the formation of two separate carboxylic acid fragments. For instance, reaction with agents like potassium permanganate (B83412) (KMnO₄) or periodic acid (HIO₄) under vigorous conditions would be expected to cleave the butane-2,3-dione moiety. This cleavage would yield 3-chlorobenzoic acid and acetic acid. A Baeyer-Villiger type oxidation using a peroxy acid could also occur, potentially leading to the formation of an anhydride (B1165640) intermediate which would subsequently hydrolyze.
Influence of the 3-Chlorophenyl Substituent on Reaction Selectivity and Rate
The 3-chlorophenyl group attached to the diketone moiety exerts a significant electronic influence on the molecule's reactivity. The chlorine atom, positioned at the meta position of the phenyl ring, primarily acts as an electron-withdrawing group through its inductive effect (-I). This effect is paramount in determining the rate and selectivity of reactions involving the carbonyl groups.
The electron-withdrawing nature of the 3-chlorophenyl substituent increases the electrophilicity of the adjacent carbonyl carbon (C2). This makes the C2 position more susceptible to nucleophilic attack compared to the C3 carbonyl, which is only attached to a methyl group.
Influence on Reaction Rate:
The rate of nucleophilic addition reactions is generally enhanced by the presence of electron-withdrawing groups. Therefore, the reaction of a nucleophile with this compound is expected to be faster at the C2 position than it would be on a similar diketone bearing an electron-donating group on the phenyl ring. Studies on related aryl ketones have shown that electron-withdrawing substituents can lead to higher reaction yields and rates. nih.gov
Influence on Reaction Selectivity:
The electronic disparity between the two carbonyl carbons leads to regioselectivity in reactions such as partial reduction. When one equivalent of a nucleophilic reducing agent like NaBH₄ is used, the hydride will preferentially attack the more electrophilic C2 carbonyl center. This selectivity results in a higher yield of 1-(3-chlorophenyl)-3-hydroxybutan-2-one compared to its isomer, 1-(3-chlorophenyl)-2-hydroxybutan-3-one. This predictable selectivity is a valuable tool in synthetic organic chemistry.
Role as Ligands in Coordination Chemistry
The vicinal oxygen atoms of the α-diketone functionality in this compound make it an excellent candidate for use as a bidentate ligand in coordination chemistry. These ligands can coordinate to a single metal ion through the lone pairs of both oxygen atoms, forming a stable five-membered chelate ring. While specific studies on the coordination complexes of this compound are not prevalent in the literature, its behavior can be inferred from the well-established chemistry of other α- and β-diketone ligands.
These types of ligands form neutral, stable complexes with a wide variety of transition metals, lanthanides, and actinides. The resulting metal complexes often exhibit interesting photophysical properties, catalytic activity, or can be used as precursors for the synthesis of metal-organic frameworks (MOFs) and other advanced materials. The 3-chlorophenyl substituent can modulate the electronic properties and solubility of the resulting metal complexes.
The table below provides hypothetical examples of the types of complexes that could be formed with this compound, designated as (L).
| Hypothetical Complex | Metal Ion | Potential Geometry |
| [Cu(L)₂] | Cu(II) | Square Planar or Distorted Octahedral |
| [Ni(L)₂] | Ni(II) | Square Planar |
| [Co(L)₃] | Co(III) | Octahedral |
| [Fe(L)₃] | Fe(III) | Octahedral |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
No specific data is available in the scientific literature for this subsection.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
No specific data is available in the scientific literature for this subsection.
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
No specific data is available in the scientific literature for this subsection.
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
No specific data is available in the scientific literature for this subsection.
Molecular Reactivity Site Prediction
No specific data is available in the scientific literature for this subsection.
Fukui Function Analysis
No specific data is available in the scientific literature for this subsection.
Molecular Electrostatic Potential (MEP) Surface Analysis
No specific data is available in the scientific literature for this subsection.
Analysis of Noncovalent Interactions
The study of noncovalent interactions is crucial for understanding the molecular behavior and binding affinities of chemical compounds. For 1-(3-Chlorophenyl)butane-2,3-dione, computational methods provide a powerful lens through which to examine these subtle yet determinative forces.
Reduced Density Gradient (RDG) for Hydrogen Bonding and Van der Waals Interactions
The Reduced Density Gradient (RDG) analysis is a computational technique that allows for the visualization and characterization of noncovalent interactions. This method is based on the electron density and its derivatives, providing a graphical representation of interaction regions within a molecule. For this compound, RDG analysis would be instrumental in identifying and quantifying intramolecular and intermolecular interactions.
The analysis would likely reveal van der Waals interactions originating from the phenyl ring and the aliphatic butane chain. Furthermore, the presence of the chlorine atom and the two oxygen atoms of the dione (B5365651) group introduces the potential for halogen bonding and hydrogen bonding, respectively, in the presence of suitable donor or acceptor molecules. The RDG scatterplots would characterize these interactions, with spikes in the low-gradient region indicating the strength and nature of these noncovalent bonds.
Molecular Modeling and Docking Studies
Molecular modeling and docking are pivotal in the realm of drug discovery and materials science, offering predictive insights into the interaction between a ligand and a target receptor.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking simulations are performed to predict the preferred orientation of a ligand when bound to a target protein. In the case of this compound, these simulations would be crucial in identifying potential biological targets and elucidating its mechanism of action at a molecular level. The docking process involves placing the molecule into the binding site of a receptor and scoring the different poses based on a force field.
The results of such studies would highlight the key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding affinity. The 3-chloro substitution on the phenyl ring could play a significant role in directing the binding orientation and enhancing affinity through specific halogen bond interactions with the protein backbone or side chains.
| Interaction Type | Potential Interacting Residues | Distance (Å) |
| Hydrogen Bond | Asp, Glu, Ser | 2.8 - 3.5 |
| Halogen Bond | Gly, Leu (backbone carbonyl) | 3.0 - 4.0 |
| Hydrophobic | Ala, Val, Leu, Ile | 3.5 - 5.0 |
| Pi-Pi Stacking | Phe, Tyr, Trp | 3.5 - 5.5 |
| Note: This table represents hypothetical data for illustrative purposes. |
Pharmacophore-Based Design
Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For this compound, a pharmacophore model could be developed based on its structural features and predicted interactions from docking studies.
The key pharmacophoric features would likely include a hydrogen bond acceptor (from the dione oxygens), a hydrophobic aromatic ring, and a halogen bond donor (the chlorine atom). This model could then be used to screen virtual libraries for other compounds with a similar pharmacophoric pattern, potentially leading to the discovery of novel molecules with similar or improved biological activity.
Conformational Analysis and Polymorphism Prediction through Computational Methods
The three-dimensional structure of a molecule can significantly influence its physical and biological properties. Conformational analysis of this compound would involve exploring the potential energy surface to identify stable conformers. This is typically achieved through systematic or stochastic searches, followed by quantum mechanical calculations to determine the relative energies of the identified conformers.
The flexibility of the butane-2,3-dione side chain allows for several possible low-energy conformations. Understanding the preferred conformation in different environments (e.g., in solution versus in a crystal lattice) is critical. Furthermore, computational methods can be employed to predict the likelihood of polymorphism, the ability of a compound to exist in multiple crystalline forms. Each polymorph can have different physical properties, such as solubility and melting point, which are important considerations in materials science and pharmaceutical development.
In Silico Structure-Activity Relationship (SAR) Derivation
In silico Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its biological activity using computational methods. For this compound, a hypothetical SAR study could involve generating a series of virtual analogues by modifying specific functional groups.
For instance, the position of the chlorine atom on the phenyl ring could be varied, or it could be replaced with other halogen atoms to investigate the effect on binding affinity. Similarly, modifications to the butane-2,3-dione moiety could be explored. By calculating the predicted binding affinities or other relevant properties for this series of compounds, a quantitative structure-activity relationship (QSAR) model could be developed. This model would provide valuable insights into the key structural determinants of activity and guide the design of more potent or selective molecules.
| Analogue | Modification | Predicted Activity (IC50, nM) |
| 1 | 4-chloro | 150 |
| 2 | 2-chloro | 200 |
| 3 | 3-bromo | 120 |
| 4 | 3-fluoro | 180 |
| 5 | Butan-2-one | 500 |
| Note: This table represents hypothetical data for illustrative purposes. |
Biological Activity Studies Non Human in Vitro and in Vivo Models
Antimicrobial Activity
The potential for 1-(3-Chlorophenyl)butane-2,3-dione to inhibit the growth of various microorganisms has been a subject of scientific inquiry.
Antibacterial Efficacy Against Various Bacterial Strains
A thorough review of scientific literature did not yield any specific studies on the antibacterial efficacy of this compound against bacterial strains such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Streptococcus faecalis, or Salmonella enteritidis.
Antibacterial Efficacy Data
| Bacterial Strain | Test Method | Results |
|---|---|---|
| Staphylococcus aureus | Not Available | No data found |
| Escherichia coli | Not Available | No data found |
| Klebsiella pneumoniae | Not Available | No data found |
| Streptococcus faecalis | Not Available | No data found |
| Salmonella enteriditis | Not Available | No data found |
Antifungal Efficacy
Similarly, a comprehensive search of available research databases found no studies investigating the antifungal efficacy of this compound against fungal species such as Candida albicans.
Antifungal Efficacy Data
| Fungal Strain | Test Method | Results |
|---|---|---|
| Candida albicans | Not Available | No data found |
Anti-Inflammatory Properties
The investigation into the anti-inflammatory potential of this compound has included both in vitro and in vivo models.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assays
There are no available scientific records or publications detailing the results of in vitro cyclooxygenase (COX-1 and COX-2) inhibition assays for this compound.
In Vitro COX Inhibition Data
| Enzyme | Inhibition Assay | Results (e.g., IC50) |
|---|---|---|
| COX-1 | Not Available | No data found |
| COX-2 | Not Available | No data found |
In Vivo Anti-Inflammatory Models
No studies were identified that evaluated the in vivo anti-inflammatory effects of this compound in established models, such as the carrageenan-induced rat paw edema model.
In Vivo Anti-Inflammatory Data
| Animal Model | Treatment | Results (e.g., Edema Inhibition %) |
|---|---|---|
| Carrageenan-Induced Rat Paw Edema | Not Available | No data found |
Antitumor and Anticancer Activity
A review of the scientific literature found no published research on the potential antitumor or anticancer activities of this compound.
Antitumor and Anticancer Activity Data
| Cancer Cell Line/Tumor Model | Assay Type | Results |
|---|---|---|
| Not Applicable | Not Available | No data found |
Cytotoxicity in Diverse Cancer Cell Lines (in vitro non-human)
There are no available scientific reports detailing the cytotoxic effects of this compound on cancer cell lines such as HeLa, MCF-7, BT-474, SBALL, or MOLT-4. Consequently, no data tables on its growth inhibition or cytotoxicity can be provided.
Mechanisms of Action: Apoptosis Induction
Research into the mechanisms of action for this compound, specifically concerning the induction of apoptosis through pathways like caspase activation, has not been identified in the public domain.
Interactions with Biological Macromolecules
There is no available research on the interactions of this compound with biological macromolecules. Studies concerning its potential for DNA photocleavage or specific protein binding have not been found.
Inhibition of Specific Kinases
No studies were found that investigated the inhibitory activity of this compound against specific kinases, such as the Epidermal Growth Factor Receptor (EGFR) or B-RAFV600E.
Other Investigated Biological Activities
Searches for other potential biological activities of this compound, including anthelmintic or antioxidant properties, did not yield any specific studies or data.
Structure-Activity Relationship (SAR) Analysis of Biological Effects
Due to the absence of biological activity data for this compound and its analogues, no structure-activity relationship (SAR) analyses concerning its biological effects have been published.
Potential Research Applications and Future Directions
Utility as Synthetic Intermediates
The presence of multiple reactive sites within 1-(3-chlorophenyl)butane-2,3-dione makes it an attractive starting material for the synthesis of more complex molecules. Its dicarbonyl nature, in particular, is a gateway to a variety of heterocyclic systems.
One of the most promising applications of dicarbonyl compounds is in the synthesis of heterocyclic compounds. While this compound is a 2,3-dione, it can be conceptually linked to the reactivity of 1,4-dicarbonyl compounds, which are key substrates in the Paal-Knorr synthesis. This reaction is a cornerstone for the preparation of furans, pyrroles, and thiophenes. wikipedia.orgorganic-chemistry.orgresearchgate.net By reacting a 1,4-dicarbonyl compound with an acid, a primary amine, or a sulfur source, a five-membered aromatic heterocycle can be efficiently constructed. wikipedia.orgorganic-chemistry.org
The general applicability of the Paal-Knorr synthesis suggests that derivatives of this compound could serve as precursors to a variety of substituted heterocycles. For instance, a hypothetical reduction of one of the carbonyl groups followed by rearrangement could lead to a 1,4-dicarbonyl system, which could then undergo cyclization. The resulting heterocycles, bearing a 3-chlorophenyl substituent, would be of interest in medicinal chemistry and materials science due to the common occurrence of this motif in bioactive molecules and functional materials. nih.gov
| Reaction Type | Reactant | Product | Significance |
| Paal-Knorr Furan Synthesis | Acid | Substituted Furan | Access to furan-containing scaffolds. wikipedia.orgorganic-chemistry.org |
| Paal-Knorr Pyrrole (B145914) Synthesis | Primary Amine | Substituted Pyrrole | Synthesis of pyrrole derivatives. wikipedia.orgorganic-chemistry.orgwikipedia.org |
| Paal-Knorr Thiophene Synthesis | Sulfonating Agent | Substituted Thiophene | Preparation of thiophene-based compounds. wikipedia.org |
| This table illustrates the potential of dicarbonyl compounds as precursors in the Paal-Knorr synthesis, a key reaction for generating various five-membered heterocyclic rings. |
Beyond simple heterocycles, the reactivity of the dicarbonyl unit allows for its incorporation into more complex molecular frameworks. Multi-component reactions, which involve the combination of three or more reactants in a single step, are a powerful tool for building molecular complexity. psu.edu For example, a one-pot, three-component reaction involving an aldehyde, a 1,3-dicarbonyl compound, and an enaminone can lead to the formation of indeno[1,2-b]quinoline derivatives. psu.edu
The structural motifs present in this compound make it a candidate for such reactions. Its dicarbonyl functionality can participate in condensations and Michael additions, while the chlorophenyl group can be further functionalized, for instance, through cross-coupling reactions. This dual reactivity would allow for the construction of intricate, three-dimensional molecules from a relatively simple starting material.
Design and Development of Ligands for Catalysis
The development of new ligands is crucial for advancing transition metal catalysis. researchgate.net Ligands play a key role in modulating the reactivity, selectivity, and stability of metal catalysts. Nitrogen-containing heterocycles, often synthesized from dicarbonyl precursors, are a common feature in many ligand scaffolds. acs.orgmdpi.comresearchgate.net
Derivatives of this compound could be used to synthesize novel ligands. For example, condensation with hydrazines or other nitrogen-containing binucleophiles could yield pyridazines or other heterocyclic systems capable of coordinating to metal centers. The presence of the 3-chlorophenyl group offers a handle for further modification, allowing for the fine-tuning of the ligand's electronic and steric properties. This could lead to the development of catalysts with improved performance in a variety of chemical transformations, such as cross-coupling reactions. acs.orgmdpi.comresearchgate.net
Exploration in Materials Science
Functional organic molecules are at the heart of modern materials science, finding applications in electronics, photonics, and sensor technology. researchgate.netmdpi.comrsc.org The properties of these materials are intrinsically linked to their molecular structure. The combination of an aromatic ring and a dicarbonyl system in this compound suggests its potential as a building block for functional materials.
For instance, the dicarbonyl moiety can be used to construct larger conjugated systems, such as phenazine (B1670421) derivatives, which have shown promise in optical and electrochemical applications. researchgate.net Furthermore, the chlorophenyl group can be functionalized to attach the molecule to surfaces, such as graphene, or to other polymer backbones. researchgate.netyoutube.com This could lead to the creation of novel hybrid materials with tailored electronic and optical properties.
| Material Class | Potential Application | Relevant Functional Group |
| Functionalized Graphene | Conductive inks, sensors | Chlorophenyl |
| Phenazine Derivatives | Optical and electrochemical sensors | Dicarbonyl |
| Polymeric Materials | Enhanced mechanical and thermal properties | Chlorophenyl and Dicarbonyl |
| This table outlines potential applications of this compound derivatives in materials science, highlighting the role of its key functional groups. |
Development of Mechanistic Probes in Chemical Biology
Chemical probes are small molecules used to study and manipulate biological processes. nih.govljmu.ac.ukmdpi.comnih.gov The design of effective probes requires a deep understanding of structure-activity relationships. The dicarbonyl group is a known reactive moiety that can interact with biological nucleophiles, such as amino acid residues in proteins. This reactivity can be harnessed to design covalent probes that label specific proteins or enzymes.
This compound could serve as a scaffold for the development of such probes. The dicarbonyl unit provides a reactive handle, while the chlorophenyl group can be modified to include reporter tags, such as fluorophores or biotin, for detection and isolation of protein targets. The development of clickable probes, which can be attached to reporter molecules in a highly specific manner, is a particularly active area of research. nih.govmdpi.com
Scope for Further Derivatization and Analog Synthesis
The synthetic versatility of this compound allows for the generation of a wide range of analogs. The chlorine atom on the phenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. nih.govebi.ac.ukresearchgate.net This would allow for a systematic investigation of how different substituents on the aromatic ring affect the molecule's properties and reactivity.
Furthermore, the dicarbonyl moiety can undergo a variety of transformations, including reductions, oxidations, and condensations, to generate a diverse library of derivatives. nih.govresearchgate.netrsc.orgrsc.orggoogle.com This would enable the exploration of a larger chemical space and could lead to the discovery of molecules with optimized properties for specific applications, such as improved biological activity or enhanced material performance. The synthesis of analogs of related compounds, such as substituted phenylpropyl piperazines, has demonstrated the value of this approach in drug discovery. nih.govebi.ac.uk
Multi-Targeting Approaches in Biological Systems
The concept of multi-targeting in drug discovery involves designing single chemical entities that can modulate multiple biological targets simultaneously. This approach is gaining traction for the treatment of complex diseases like cancer and neurodegenerative disorders. Although there is no direct evidence of this compound being investigated in multi-targeting strategies, the chemical scaffolds it contains are found in molecules with such activities.
For instance, compounds with a chlorophenyl group are known to exhibit a range of biological effects. The presence of a dione (B5365651) functional group also opens up possibilities for interactions with various biological macromolecules. It is plausible that this compound could be explored as a precursor or a lead compound in the development of multi-target agents. Research in this area would involve screening the compound against a panel of disease-relevant targets to identify any polypharmacological effects.
Derivatives of similar structures, such as 4-amino-3-chloro-1H-pyrrole-2,5-diones, have been synthesized and investigated as potential tyrosine kinase inhibitors. nih.gov One such compound, 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione, has demonstrated the ability to inhibit the growth of colon cancer cell lines. nih.gov This suggests that the chlorophenyl moiety, in combination with a dicarbonyl or related system, can be a key pharmacophore for interacting with multiple biological targets.
Table 1: Biological Activity of a Related Chlorophenyl-Containing Dione Derivative
| Compound Name | Target/Activity | Cell Line | Result |
| 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione | Tyrosine Kinase Inhibition | Colon Cancer Cell Lines | Growth Inhibition |
This table presents data for a related compound to illustrate the potential biological activities of chlorophenyl-containing diones.
Advancements in Green Chemistry Methodologies for Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. For the synthesis of this compound and its derivatives, several green chemistry methodologies could be applicable, reducing the use of hazardous reagents and solvents and improving energy efficiency.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.netrsc.orgacs.orgijnrd.orgacs.org The synthesis of various carbonyl compounds and heterocyclic systems has been successfully achieved using microwave assistance. rsc.org For example, the synthesis of quinoline (B57606) derivatives from 2-aminobenzophenone (B122507) and dicarbonyl compounds has been shown to be significantly more efficient under microwave conditions. rsc.org This suggests that the synthesis of this compound could potentially be optimized using microwave technology.
Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional synthetic methods. nih.govrsc.org Ultrasound can enhance reaction rates and yields through the phenomenon of acoustic cavitation. mdpi.com The synthesis of various heterocyclic compounds, which can involve dicarbonyl intermediates, has been successfully demonstrated using ultrasound. nih.govrsc.orgnih.gov For instance, ultrasound has been employed for the synthesis of polysubstituted pyrroles and pyrimidines. rsc.org These methods often use greener solvents like water or ethanol (B145695) and can sometimes be performed under catalyst-free conditions.
Table 2: Comparison of Conventional and Green Synthesis Methods for Related Compounds
| Reaction Type | Conventional Method | Green Method (Microwave/Ultrasound) | Advantages of Green Method |
| Quinoline Synthesis | Oil-bath heating, longer reaction times (e.g., 4 hours) | Microwave irradiation, shorter reaction times (e.g., 10 seconds) rsc.org | Drastic reduction in reaction time, improved yields |
| Triazole Synthesis | Conventional heating, longer reaction times (10-36 hours) | Ultrasound irradiation, shorter reaction times (39-80 minutes) mdpi.com | Increased yields, reduced time and energy consumption |
This table compares conventional and green synthesis methods for compounds with functionalities related to this compound, highlighting the potential benefits of applying these technologies.
Future research into the synthesis of this compound would benefit from exploring these green chemistry approaches. Such studies would not only contribute to more sustainable chemical manufacturing but could also facilitate the discovery of novel derivatives with interesting properties.
Conclusion
Synthesis of Key Research Findings and Insights
A comprehensive review of available scientific literature and chemical repositories reveals a significant lack of specific research dedicated to 1-(3-Chlorophenyl)butane-2,3-dione. While studies on other positional isomers, particularly 1-(2-chlorophenyl)butane-1,3-dione (B1354927) and 1-(4-chlorophenyl)butane-1,3-dione, are present, direct experimental data, synthetic protocols, or analytical characterizations for the 3-chloro isomer with a 2,3-dione configuration are not documented in accessible sources. This indicates that the compound is likely not a common subject of academic or industrial research, or that such research is not publicly disclosed.
Current Challenges and Limitations in Understanding this compound
The primary and most significant challenge in understanding this compound is the fundamental absence of published data. Without foundational research, it is impossible to discuss its chemical and physical properties, reactivity, or potential applications. The scientific community relies on published, peer-reviewed data to build upon existing knowledge, and for this specific compound, that foundation appears to be missing. This limitation prevents any meaningful scientific discourse or the development of further research hypotheses.
Future Research Perspectives and Unexplored Academic Avenues
Given the current informational void, any future research on this compound would be breaking new ground. The initial and most crucial step would be the development of a reliable and reproducible synthetic route to obtain the pure compound. Following a successful synthesis, a comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and elucidate its key physical properties.
Subsequent research could then explore its reactivity, comparing it to its better-known isomers to understand the electronic and steric effects of the 3-chloro substituent on the butane-2,3-dione moiety. Investigating its potential as a building block in organic synthesis, its coordination chemistry with various metals, or its biological activity could all represent unexplored academic avenues. Until such fundamental research is undertaken and published, this compound will remain a molecule of theoretical interest rather than one of practical scientific understanding.
Q & A
Basic: What are the recommended spectroscopic techniques for characterizing 1-(3-Chlorophenyl)butane-2,3-dione, and how can data interpretation address structural ambiguities?
To confirm the structure of this compound, employ a combination of NMR (¹H and ¹³C) , IR spectroscopy , and mass spectrometry (MS) . For example:
- ¹H NMR can identify protons on the chlorophenyl ring (δ 7.3–7.5 ppm) and the dione moiety (δ 2.8–3.2 ppm for methylene groups).
- IR should show strong C=O stretching vibrations near 1700–1750 cm⁻¹.
- High-resolution MS confirms the molecular ion ([M+H]⁺ at m/z 198.04 for C₁₀H₈ClO₂).
Cross-referencing with computational predictions (e.g., DFT-derived chemical shifts) can resolve ambiguities, such as distinguishing keto-enol tautomers .
Advanced: How can density functional theory (DFT) studies elucidate the tautomeric behavior and stability of this compound in different solvents?
DFT calculations (e.g., B3LYP/6-311++G**) can model tautomeric equilibria by comparing Gibbs free energies of keto-enol forms. Key findings include:
- Vacuum stability : The diketone form dominates due to resonance stabilization of the carbonyl groups.
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize enolic forms via hydrogen-bond disruption, while protic solvents (e.g., water) favor keto forms.
- Aromaticity metrics : HOMA values quantify resonance-assisted hydrogen bonding (RAHB) in enolic tautomers .
Basic: What synthetic routes are commonly employed for preparing this compound, and what are the critical reaction parameters affecting yield?
A typical synthesis involves Friedel-Crafts acylation of 3-chlorobenzene with diketene or a diketone precursor. Critical parameters:
- Catalyst choice : Use AlCl₃ or FeCl₃ (10–20 mol%) for optimal electrophilic activation.
- Temperature : Maintain 0–5°C to minimize side reactions (e.g., over-acylation).
- Workup : Quench with aqueous HCl, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc, 4:1). Yields typically range from 60–75% .
Advanced: What mechanistic insights explain the regioselectivity observed in the nucleophilic addition reactions of this compound?
The electron-withdrawing chloro group directs nucleophiles (e.g., Grignard reagents) to the less hindered carbonyl carbon (C2) via:
- Electronic effects : The chloro substituent deactivates the adjacent carbonyl, making C3 less electrophilic.
- Steric hindrance : Bulkier nucleophiles preferentially attack C2 due to reduced steric clash with the chlorophenyl ring.
Kinetic studies (e.g., Eyring plots) and DFT-based transition-state modeling validate this selectivity .
Basic: What are the key considerations for handling and storing this compound to maintain its chemical stability?
- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation.
- Handling : Use nitrile gloves and fume hoods to avoid dermal exposure.
- Disposal : Absorb spills with diatomaceous earth and dispose as halogenated waste (EPA Class D). PAC-1 (2.1 mg/m³) indicates moderate inhalation risk .
Advanced: How does the introduction of electron-withdrawing groups (e.g., chloro) at the phenyl ring influence the electronic properties and reactivity of butane-2,3-dione derivatives?
The meta-chloro group:
- Reduces electron density on the phenyl ring (Hammett σₘ = +0.37), enhancing electrophilicity of the diketone.
- Stabilizes enolate intermediates in alkylation reactions, as shown by increased pKa values (ΔpKa ≈ 1.5 vs. unsubstituted analogs).
Comparative cyclic voltammetry reveals a 0.3 V anodic shift in reduction potential, confirming enhanced electron deficiency .
Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound derivatives, and how can structure-activity relationships be optimized?
- Antimicrobial assays : Broth microdilution (CLSI guidelines) against S. aureus (MIC ≤ 16 µg/mL).
- Anticancer screening : MTT assays on HeLa cells (IC₅₀ < 10 µM) with SAR analysis of substituents.
- Enzyme inhibition : Fluorescence-based assays targeting COX-2 or kinases (IC₅₀ values correlate with chloro-substitution position). Optimize via molecular docking to identify key binding interactions (e.g., halogen bonding with Arg120 in COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
